

# Ipflufenquin: Application Notes and Protocols for Experimental Use

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## Compound of Interest

Compound Name: *Ipflufenquin*

Cat. No.: *B10861161*

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## Introduction

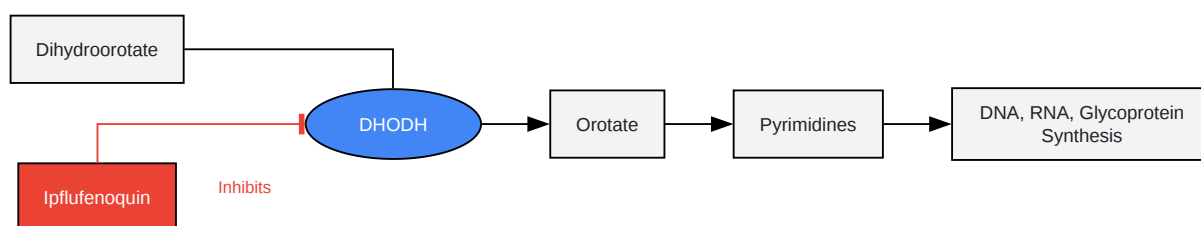
**Ipflufenquin** is a novel, broad-spectrum fungicide belonging to the quinoline class of chemicals.<sup>[1]</sup> It has demonstrated efficacy against a range of plant pathogenic fungi, including gray mold (*Botrytis cinerea*) and apple scab (*Venturia inaequalis*).<sup>[2]</sup><sup>[3]</sup> These application notes provide detailed protocols for the experimental use of **Ipflufenquin**, covering its formulation, mechanism of action, and relevant analytical methodologies.

## Physicochemical Properties and Storage

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>16</sub> F <sub>3</sub> NO <sub>2</sub>	<sup>[4]</sup>
Molecular Weight	347.33 g/mol	<sup>[2]</sup>
CAS Number	1314008-27-9	<sup>[2]</sup>
Appearance	Solid	<sup>[2]</sup>
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	<sup>[2]</sup>

## Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

**Ipflufenoquin**'s mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).<sup>[5][6]</sup> This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.<sup>[6]</sup> By blocking this step, **Ipflufenoquin** deprives the fungal cell of essential pyrimidines, which are necessary for DNA, RNA, and glycoprotein synthesis, ultimately leading to cell death.<sup>[7]</sup> The Fungicide Resistance Action Committee (FRAC) classifies **Ipflufenoquin** in Group 52.<sup>[1]</sup>



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**Ipflufenoquin**'s inhibition of the DHODH enzyme.

## Formulation Protocols for Experimental Use

For reliable and reproducible experimental results, proper solubilization and formulation of **Ipflufenoquin** are crucial. It is recommended to prepare working solutions fresh on the day of use.<sup>[2]</sup> If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.<sup>[2]</sup>

## In Vitro Antifungal Susceptibility Testing

Objective: To prepare a stock solution of **Ipflufenoquin** for determining its efficacy against fungal isolates in culture.

Materials:

- **Ipflufenoquin** powder

- Dimethyl sulfoxide (DMSO), newly opened[8]
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Weigh the desired amount of **Ipflufenoquin** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[8]
- Vortex the tube vigorously to mix.
- If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) to ensure complete dissolution.[8]
- Perform serial dilutions of the stock solution in the desired culture medium to achieve the final test concentrations.

## In Vivo Experimental Formulations

Two common formulations for in vivo (animal) studies are provided below. These aim to achieve a clear solution at a concentration of 5 mg/mL.[2]

### Protocol 1: Aqueous Formulation

This formulation is suitable for general in vivo administration.

Materials:

- **Ipflufenoquin**
- DMSO
- PEG300

- Tween-80
- Saline (0.9% NaCl)

Solvent Ratios:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure (for 1 mL working solution):

- Prepare a 50 mg/mL stock solution of **Ipflufenoquin** in DMSO.
- To 400 µL of PEG300, add 100 µL of the 50 mg/mL **Ipflufenoquin** stock solution and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL.
- If precipitation is observed, sonicate the solution until it becomes clear.[\[2\]](#)

Protocol 2: Oil-Based Formulation

This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[\[2\]](#)

Materials:

- **Ipflufenoquin**
- DMSO
- Corn Oil

Solvent Ratios:

- 10% DMSO
- 90% Corn Oil

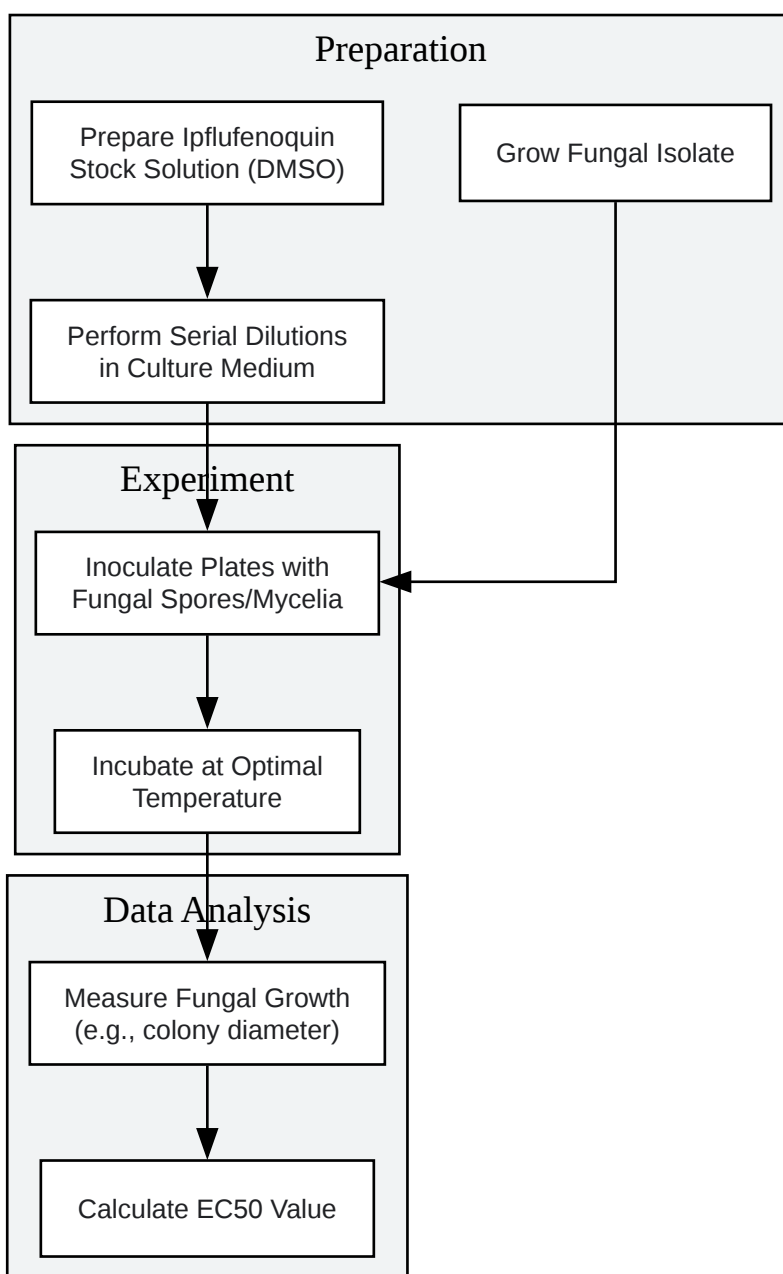
Procedure (for 1 mL working solution):

- Prepare a 50 mg/mL stock solution of **Ipflufenoquin** in DMSO.
  - Add 100 µL of the 50 mg/mL **Ipflufenoquin** stock solution to 900 µL of corn oil.
  - Mix thoroughly until a clear, homogeneous solution is achieved. Sonication may be required.
- [\[2\]](#)

## Experimental Protocols

### Antifungal Efficacy Testing (in vitro)

Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of **Ipflufenoquin** against a target fungal pathogen.



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Workflow for in vitro antifungal efficacy testing.

Protocol:

- Culture the fungal pathogen on a suitable agar medium until sufficient growth is achieved for subculturing.

- Prepare a stock solution of **Ipflufenquin** in DMSO as described in the formulation section.
- Create a series of dilutions of the **Ipflufenquin** stock solution in the desired agar medium to obtain a range of final concentrations.
- Pour the amended agar into petri dishes.
- Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.
- Incubate the plates under optimal conditions for the specific fungus.
- Measure the radial growth of the fungal colony at regular intervals until the colony in the control (no **Ipflufenquin**) plate reaches the edge.
- Calculate the percentage of growth inhibition for each concentration relative to the control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the **Ipflufenquin** concentration and fitting the data to a dose-response curve.[\[3\]](#)

#### Quantitative Data: In Vitro Efficacy of **Ipflufenquin**

Fungal Species	EC50 (µg/mL)	Reference
Botrytis cinerea	High sensitivity (specific values vary by isolate)	<a href="#">[3]</a>

## Residue Analysis in Plant and Soil Samples

Objective: To quantify **Ipflufenquin** residues in experimental samples using a QuEChERS-based method followed by LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[\[1\]](#)  
[\[9\]](#)

Materials:

- Homogenized sample (e.g., strawberry, soil)[1][10]
- Acetonitrile with 1% acetic acid
- Magnesium sulfate (anhydrous)
- Sodium acetate
- Dispersive solid-phase extraction (dSPE) tubes with primary-secondary amine (PSA) and magnesium sulfate
- Centrifuge and centrifuge tubes

#### Protocol:

- Weigh a subsample of the homogenized material (e.g., 20 g of soil) into a 250-mL HDPE bottle.[10]
- Add acidified acetonitrile and shake vigorously.[1][10]
- Add magnesium sulfate and sodium acetate, and shake again to induce phase separation.[1]
- Centrifuge the sample to pellet the solid material.
- Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube.
- Vortex the dSPE tube and then centrifuge.
- The resulting supernatant is the final extract, ready for LC-MS/MS analysis.[1]

#### LC-MS/MS Analysis

Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS-MS).[9]

#### Typical Parameters:

- Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6- $\mu$ m C18 100 Å).[11]

- Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% acetic acid.[11]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - **Ipflufenquin** Ion Transitions: m/z 348 → 330 (quantitation) and m/z 348 → 180 (confirmation).[9]

#### Quantitative Data: Analytical Method Performance

Matrix	Method	LOQ	Reference
Diverse Crops (e.g., apple, grape)	QuEChERS & HPLC/MS-MS (Method No. P 3996 G)	0.01 ppm	[9]
Soil	HPLC/MS/MS (Method GPL-MTH-099)	0.002 µg/g	[11]
Water	HPLC/MS/MS (Method P 4906 G)	0.05 µg/L	[12]

## Conclusion

**Ipflufenquin** is a potent inhibitor of fungal DHODH, offering a valuable tool for research in mycology and plant pathology. The protocols outlined in these notes provide a foundation for consistent and effective experimental design. Adherence to proper formulation and analytical procedures is essential for generating high-quality, reproducible data in studies involving **Ipflufenquin**. Researchers should also be aware of the potential for cross-resistance with clinical DHODH inhibitors like olorofim, a factor of growing concern in the scientific community. [13][14]

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